A Technical Guide to the Comprehensive Structural Analysis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide
A Technical Guide to the Comprehensive Structural Analysis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all further research is built. A compound's three-dimensional architecture dictates its biological activity, physicochemical properties, and potential for therapeutic application. This guide presents a comprehensive, multi-technique workflow for the structural elucidation of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide, a molecule featuring a confluence of key functional groups: a seven-membered lactam-derived ring (azepane), a nitrile, an acetamide, and a substituted enamine system.
The presence of the azepan-2-ylidene moiety, a derivative of caprolactam, introduces conformational flexibility, while the cyanoacetamide portion provides multiple sites for hydrogen bonding and potential biological interactions. The Z-configuration of the exocyclic double bond is a critical stereochemical feature that governs the molecule's overall topology. This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the strategic rationale behind the application of each analytical technique. We will proceed with the assumption that the molecule has been synthesized and purified, focusing squarely on the analytical journey to confirm its identity and structure with the highest degree of confidence.
Foundational Analysis: Molecular Mass and Formula
The first step in any structural analysis is to determine the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the confident determination of the molecular formula.
High-Resolution Mass Spectrometry (HRMS)
Causality: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of polar functional groups (amide, enamine) that are readily protonated, yielding a strong signal for the [M+H]⁺ ion. Time-of-Flight (TOF) or Orbitrap mass analyzers are chosen for their high resolving power and mass accuracy, typically below 5 ppm, which is essential for distinguishing between elemental compositions with very similar nominal masses.
Table 1: Expected HRMS Data for C₉H₁₁N₃O
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₁N₃O |
| Monoisotopic Mass | 177.0902 u |
| [M+H]⁺ (Protonated) | 178.0975 u |
| [M+Na]⁺ (Sodiated) | 200.0795 u |
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile. Dilute this solution to approximately 1-10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: The measured m/z of the most abundant ion in the isotopic cluster for the [M+H]⁺ peak is compared against the theoretical value. A mass error of <5 ppm provides strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Initial Structural Insights
Causality: Tandem MS (MS/MS) provides crucial preliminary structural information by inducing fragmentation of the parent ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure, revealing characteristic losses and substructures. Cleavage of the seven-membered azepane ring is a common fragmentation pathway for lactams.[1][2]
Expected Fragmentation Pathways
-
Loss of HNCO (Isocyanic Acid): A common fragmentation for the cyanoacetamide moiety.
-
Retro-Diels-Alder (RDA)-type fragmentation: Cleavage of the azepane ring can occur.[3][4]
-
Loss of the Cyano Group (•CN): Fragmentation involving the nitrile functional group.
This initial MS analysis validates the molecular formula and provides the first pieces of the structural puzzle, which will be assembled and confirmed by spectroscopic methods.
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality: Each functional group absorbs infrared radiation at a specific frequency, causing its bonds to stretch or bend. For 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide, IR spectroscopy serves as a quick confirmation for the presence of the key nitrile, amide, and C=C/C=N bonds.
Table 2: Key IR Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Expected Intensity |
| Nitrile | C≡N | 2260 - 2220 | Medium |
| Amide | C=O (stretch) | 1690 - 1630 | Strong |
| Amine/Amide | N-H (stretch) | 3500 - 3300 | Medium |
| Enamine/Imine | C=C / C=N (stretch) | 1650 - 1550 | Medium, Variable |
| Alkyl | C-H (stretch) | 2950 - 2850 | Medium to Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The presence of strong peaks in the regions listed in Table 2 provides robust evidence for the proposed molecular framework.
Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is required to unambiguously assign every atom and confirm the connectivity and stereochemistry.[5][6]
Workflow for NMR Analysis
The logical progression of NMR experiments is designed to build the structure piece by piece, from identifying individual spin systems to connecting them into the final molecular architecture.
Caption: Logical workflow for NMR-based structure elucidation.
¹H and ¹³C NMR Spectroscopy
Causality: ¹H NMR provides information on the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons). ¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Position (See Structure) | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| 1 | C=O | - | ~165 | Amide carbonyl. |
| 2 | C | - | ~80 | Quaternary carbon attached to CN. |
| 3 | C≡N | - | ~117 | Nitrile carbon. |
| 4 | NH₂ | ~6.0-7.5 (broad) | - | Amide protons, exchangeable. |
| 5 | C=N | - | ~160 | Imine-like carbon of the azepane ring. |
| 6 | CH₂ | ~3.0-3.5 | ~45 | Methylene adjacent to imine nitrogen. |
| 7, 8, 9 | (CH₂)₃ | ~1.5-2.0 | ~25-35 | Aliphatic methylenes in the ring. |
| 10 | CH₂ | ~2.2-2.7 | ~38 | Methylene adjacent to C=N. |
| 11 | NH | ~8.0-10.0 (broad) | - | Enamine proton, potentially H-bonded. |
(Note: These are estimated values based on typical functional group ranges and data from similar structures like caprolactam derivatives and cyanoacetamides. Actual values may vary.)[7]
2D NMR: Assembling the Structure
Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is essential for tracing the contiguous CH₂-CH₂-CH₂-CH₂ chain within the azepane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This definitively links the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different fragments. It shows correlations between protons and carbons that are 2-4 bonds away.[8][9] It is indispensable for identifying quaternary carbons and linking the cyanoacetamide unit to the azepane ring.
Caption: Key expected HMBC correlations for structural confirmation.
Key HMBC Correlations for Verification:
-
H6 to C5, C10, and C2: A proton on the methylene at position 6 (H6) should show a 2-bond correlation to the imine carbon (C5), a 3-bond correlation to the adjacent ring carbon (C10), and a crucial 3-bond correlation to the quaternary carbon (C2) of the cyanoacetamide moiety. This confirms the link between the two main fragments.
-
H11 to C5, C6, C2, and C1: The enamine proton (H11) is pivotal. It should show correlations to the imine carbon (C5), the adjacent methylene carbon (C6), the quaternary carbon (C2), and the carbonyl carbon (C1). This set of correlations locks the entire conjugated system in place.
-
H10 to C5: Protons on the methylene at position 10 (H10) will correlate to the imine carbon (C5), confirming the other side of the ring attachment.
Experimental Protocol: 2D NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a spectrometer of at least 400 MHz. Tune and shim the probe for the specific sample.
-
Acquisition:
-
COSY: Standard gradient-selected COSY sequence.
-
HSQC: Phase-sensitive gradient-selected HSQC with multiplicity editing (HSQC-ME) is preferred to distinguish CH/CH₃ from CH₂ signals.
-
HMBC: Gradient-selected HMBC, optimized for a long-range coupling constant of ~8 Hz, which is a good compromise for detecting both 2-bond and 3-bond correlations.[10]
-
-
Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Assign all cross-peaks systematically, starting with the COSY to define the azepane ring spin system, followed by HSQC to assign protonated carbons, and finally HMBC to connect all fragments and assign quaternary carbons.
Unambiguous Stereochemical and Conformational Analysis: X-ray Crystallography
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous solid-state structure, including precise bond lengths, bond angles, and stereochemistry.[11][12]
Causality: This technique is the gold standard for absolute structure proof. It will unequivocally confirm the (Z)-geometry of the C2=C5 double bond, which is inferred in NMR through the observation of an intramolecular hydrogen bond (via a downfield shifted NH proton) or NOE correlations, but is proven by crystallography. It also provides insight into the chair/boat conformation of the seven-membered ring in the solid state.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a solvent/anti-solvent system (e.g., ethyl acetate/hexane), vapor diffusion, or slow cooling of a saturated solution.[14]
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data to locate all non-hydrogen atoms. Hydrogen atoms can often be located from the difference Fourier map.
-
Analysis: The final refined structure provides a 3D model of the molecule. Key parameters to confirm are:
-
The connectivity, matching the NMR data.
-
The relative positions of the cyano and acetamide groups around the C2=C5 double bond, confirming the (Z)-isomer.
-
The conformation of the azepane ring.
-
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
-
Caption: Convergence of analytical techniques for structure validation.
Conclusion
The structural elucidation of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide requires a synergistic and logical application of modern analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while infrared spectroscopy provides a rapid check of the key functional groups. The core of the analysis rests on a suite of NMR experiments; 1D NMR identifies the constituent parts, and 2D techniques like COSY, HSQC, and particularly HMBC, are expertly employed to piece together the molecular puzzle and define the complete atomic connectivity. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing unequivocal proof of the structure, including the critical (Z)-stereochemistry and solid-state conformation. Following this rigorous, multi-faceted workflow ensures that the structure is determined with the highest possible degree of scientific certainty, providing a solid foundation for any subsequent research or development efforts.
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